molecular formula C14H23N3O B8407349 2-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethyl]aniline CAS No. 1089281-31-1

2-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethyl]aniline

Cat. No. B8407349
Key on ui cas rn: 1089281-31-1
M. Wt: 249.35 g/mol
InChI Key: HYRSNFHNEKLPPN-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

1-Methyl-4-{2-[3-(methyloxy)-4-nitrophenyl]ethyl}piperazine (0.6 g, 2.15 mmol) was placed in a 100 mL high pressure vessel and dissolved in 30 mL of 1 to 1 EtOAc/MeOH. 5 wt % Platinum(sulfided)/carbon (0.42 g, 0.107 mmol) was added followed quickly by a rubber septum. The flask was evacuated and filled with N2 six times to remove any oxygen. The vessel was then pressurized with H2 (50 psi). The solution stirred overnight. The next morning the vessel was evacuated and filled with N2 six times to remove any H2. The solution was filtered through celite and evaporated to afford the title compound of step D (0.460 g, 1.84 mmol, 86%). 1H NMR (400 MHz, CDCl3) δ ppm 6.60-6.64 (m, 3H), 3.82 (s, 3H), 3.64 (bs, 2H), 2.64-2.73 (m, 2H), 2.38-2.63 (m, 10H), 2.29 (s, 3H).
Name
1-Methyl-4-{2-[3-(methyloxy)-4-nitrophenyl]ethyl}piperazine
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Platinum(sulfided) carbon
Quantity
0.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([O:19][CH3:20])[CH:11]=2)[CH2:4][CH2:3]1>CCOC(C)=O.CO>[CH3:20][O:19][C:12]1[CH:11]=[C:10]([CH2:9][CH2:8][N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)[CH:15]=[CH:14][C:13]=1[NH2:16] |f:1.2|

Inputs

Step One
Name
1-Methyl-4-{2-[3-(methyloxy)-4-nitrophenyl]ethyl}piperazine
Quantity
0.6 g
Type
reactant
Smiles
CN1CCN(CC1)CCC1=CC(=C(C=C1)[N+](=O)[O-])OC
Step Two
Name
Platinum(sulfided) carbon
Quantity
0.42 g
Type
reactant
Smiles
Step Three
Name
1
Quantity
30 mL
Type
solvent
Smiles
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CO

Conditions

Stirring
Type
CUSTOM
Details
The solution stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
filled with N2 six times
CUSTOM
Type
CUSTOM
Details
to remove any oxygen
CUSTOM
Type
CUSTOM
Details
The next morning the vessel was evacuated
ADDITION
Type
ADDITION
Details
filled with N2 six times
CUSTOM
Type
CUSTOM
Details
to remove any H2
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(N)C=CC(=C1)CCN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.84 mmol
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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